![molecular formula C7H4Br2N2 B1431450 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1220039-83-7](/img/structure/B1431450.png)
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C7H4Br2N2. It has a molecular weight of 275.93 and is a yellow solid .
Molecular Structure Analysis
The InChI code for 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine is 1S/C7H4Br2N2/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3,11H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is a yellow solid . It has a molecular weight of 275.93 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.Scientific Research Applications
Antileishmanial Agents
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which can be synthesized from 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, have been evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL). Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which can be synthesized from 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine, have shown various biological activities, including antimicrobial activity .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity .
Antiviral Activity
Pyrrolopyrazine derivatives have shown antiviral activity .
Antifungal Activity
Pyrrolopyrazine derivatives have demonstrated antifungal activity .
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activity .
Antitumor Activity
Pyrrolopyrazine derivatives have demonstrated antitumor activity .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition .
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the pyrrolopyrazine derivatives interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of biological activities .
Pharmacokinetics
A similar compound, 5m, was found to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting that 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine might have similar properties.
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMIUTTWNGSBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285934 | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220039-83-7 | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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